Superior Prevention of Vagotonic Atrial Fibrillation: Nibentan vs Sotalol in Canine Model
In a direct head‑to‑head study in anaesthetized dogs, nibentan (0.25 mg/kg) prevented or terminated vagotonic atrial fibrillation in 80–90% of cases, whereas sotalol (2.5 mg/kg) achieved prevention in only 60% of cases under identical vagal stimulation conditions [1]. Nibentan also completely retained its ability to prolong ventricular repolarization and increase effective refractory periods during vagal stimulation, while sotalol’s action remained frequency‑dependent [1].
| Evidence Dimension | Efficacy in preventing vagotonic atrial fibrillation (AF) |
|---|---|
| Target Compound Data | 80–90% prevention/termination rate |
| Comparator Or Baseline | Sotalol: 60% prevention rate; Cardiocyclide: 80% prevention rate |
| Quantified Difference | Nibentan exceeds sotalol by 20–30 absolute percentage points (relative risk reduction of 50–75%) |
| Conditions | Anaesthetized dogs; vagus nerve stimulation (10 Hz, 4 thresholds); AF induced by right auriculum burst stimulation; nibentan 0.25 mg/kg, sotalol 2.5 mg/kg, cardiocyclide 2.5–5.0 mg/kg i.v. |
Why This Matters
For researchers modeling vagally‑mediated AF or evaluating drug efficacy in parasympathetic‑dominant arrhythmias, nibentan offers significantly higher efficacy than sotalol, making it the preferred tool compound when high conversion rates are critical.
- [1] Kaverina NV, Lyskovtsev VV, Popova EP. Comparative study of the electrophysiological properties of class III medicinals (cardiocyclide, nibentan, sotalol) and evaluation of their efficacy in atrial fibrillation produced by auricular and vagal stimulation. Eksp Klin Farmakol. 2007;70(1):11‑6. PMID: 17402585. View Source
